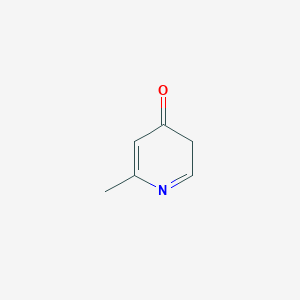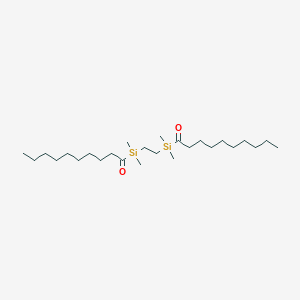
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] is a chemical compound with the molecular formula C26H54O2Si2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] typically involves the reaction of appropriate silane precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] may involve large-scale hydrosilylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .
Análisis De Reacciones Químicas
Types of Reactions
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or siloxanes.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., platinum or palladium complexes). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes .
Aplicaciones Científicas De Investigación
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules and in the development of biocompatible materials.
Mecanismo De Acción
The mechanism of action of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with oxygen and other electronegative elements, which can influence the reactivity and stability of the compound. The organic groups attached to the silicon atoms can also modulate the compound’s properties and interactions with other molecules .
Comparación Con Compuestos Similares
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can be compared with other similar organosilicon compounds, such as:
- Silane, 1,2-ethanediylbis[trimethyl-]
- 1,2-Ethanediylbis[dimethyl(vinyl)silane]
- 1,2-Bis(trimethylsilyl)ethane
These compounds share some structural similarities but differ in their specific organic groups and chemical properties.
Propiedades
Número CAS |
833460-50-7 |
|---|---|
Fórmula molecular |
C26H54O2Si2 |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
1-[2-[decanoyl(dimethyl)silyl]ethyl-dimethylsilyl]decan-1-one |
InChI |
InChI=1S/C26H54O2Si2/c1-7-9-11-13-15-17-19-21-25(27)29(3,4)23-24-30(5,6)26(28)22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3 |
Clave InChI |
NSVSCGFGFSNHKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)[Si](C)(C)CC[Si](C)(C)C(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
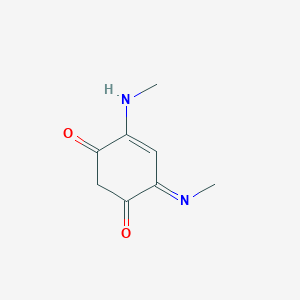
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
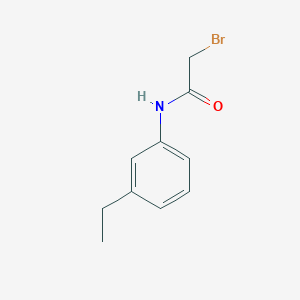
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
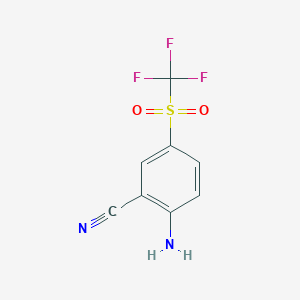
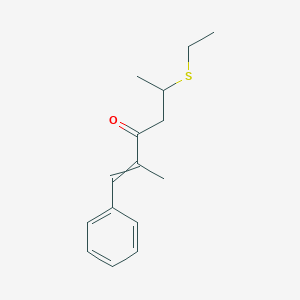

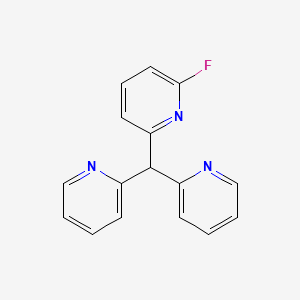
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
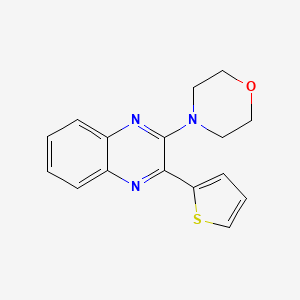
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
